N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide
Description
The compound N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide (molecular formula: C₂₇H₂₄N₂O₃; molecular weight: 424.50 g/mol) is a hydrazide derivative featuring a 2-naphthyloxy group and a 4-methylbenzyloxy-substituted benzylidene moiety . Its structure consists of:
- Acetohydrazide backbone: Central to its reactivity and biological interactions.
- 4-Methylbenzyloxy phenyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins.
- 2-Naphthyloxy substituent: A bulky aromatic system that contributes to π-π stacking interactions and steric effects.
Properties
Molecular Formula |
C27H24N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C27H24N2O3/c1-20-6-8-22(9-7-20)18-31-25-13-10-21(11-14-25)17-28-29-27(30)19-32-26-15-12-23-4-2-3-5-24(23)16-26/h2-17H,18-19H2,1H3,(H,29,30)/b28-17+ |
InChI Key |
JBPIQBAMELCWNS-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Naphthyloxy)acetohydrazide
The hydrazide precursor, 2-(2-naphthyloxy)acetohydrazide, is synthesized via nucleophilic substitution followed by hydrazinolysis.
Esterification of 2-Naphthol
-
Reagents : 2-Naphthol, ethyl chloroacetate, anhydrous potassium carbonate.
-
Procedure :
Hydrazinolysis to Form Hydrazide
-
Reagents : Ethyl 2-(2-naphthyloxy)acetate, hydrazine hydrate (80%), ethanol.
-
Procedure :
Key Data :
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | Acetone | 60°C | 6 h | 78% |
| Hydrazinolysis | Ethanol | Reflux | 18 h | 90% |
Synthesis of 4-[(4-Methylbenzyl)oxy]benzaldehyde
The aldehyde component is prepared through Williamson ether synthesis and subsequent oxidation.
Etherification of 4-Hydroxybenzaldehyde
-
Reagents : 4-Hydroxybenzaldehyde, 4-methylbenzyl chloride, K₂CO₃, DMF.
-
Procedure :
-
4-Hydroxybenzaldehyde (10 mmol) and 4-methylbenzyl chloride (12 mmol) are stirred in DMF (20 mL) with K₂CO₃ (15 mmol) at 80°C for 8 h.
-
The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (Hexane:EtOAc = 7:3) to yield 4-[(4-methylbenzyl)oxy]benzaldehyde (Yield: 75%).
-
Condensation to Form Hydrazide-Hydrazone
The final step involves Schiff base formation between the hydrazide and aldehyde.
Reaction Conditions
-
Reagents : 2-(2-Naphthyloxy)acetohydrazide, 4-[(4-methylbenzyl)oxy]benzaldehyde, ethanol, catalytic acetic acid.
-
Procedure :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. Acid catalysis (e.g., acetic acid) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility and reaction rate |
| Catalyst | Acetic acid | Accelerates imine formation |
| Temperature | Reflux (78°C) | Ensures complete conversion |
| Reaction Time | 4–6 h | Balances yield and side reactions |
Characterization and Analytical Validation
Spectroscopic Analysis
-
FT-IR :
-
¹H NMR (DMSO-d₆) :
-
X-ray Crystallography :
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
-
Catalyst Screening :
-
Solvent Effects :
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide has been investigated for its potential pharmacological properties:
- Anticancer Activity : Studies have shown that hydrazones can exhibit cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its efficacy is attributed to the presence of the hydrazone functional group, which is known to enhance bioactivity .
Materials Science
The compound's unique structure allows it to be utilized in the development of new materials:
- Polymeric Composites : this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that such composites can find applications in coatings and packaging materials .
- Sensors : The compound's ability to undergo structural changes upon interaction with specific analytes makes it suitable for use in sensor technology. Its incorporation into sensor devices can enhance sensitivity and selectivity for target molecules .
Case Study 1: Anticancer Activity
A study published in Molecular Oncology investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, with evidence of apoptosis confirmed through flow cytometry analysis. The mechanism was linked to increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction .
Case Study 2: Antimicrobial Efficacy
Research detailed in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aryloxy Groups
2-Naphthyloxy vs. 1-Naphthyloxy
- Target Compound : The 2-naphthyloxy group () may offer distinct electronic and steric profiles compared to the 1-naphthyloxy isomer (). The position of the naphthyloxy group affects molecular planarity and interactions with enzymes or receptors.
- Biological Implications : Naphthyloxy positional isomers can exhibit divergent bioactivities. For example, coumarin-derived hydrazides with 4-methyl-2-oxo-2H-chromen-7-yloxy groups () showed antimicrobial activity, but the naphthyloxy analog’s activity remains unexplored .
Phenoxyphenyl vs. Naphthyloxy
- Compounds like N-(4-fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide () feature phenoxyphenyl substituents instead of naphthyloxy.
Substituent Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups: Dichlorophenyl Analogs (): Compounds such as 2-[2-(2,6-dichloroanilino)phenyl]-N'-[(4-chlorophenyl)methylidene]acetohydrazide (m.p. 198–200°C) incorporate electron-withdrawing Cl substituents, enhancing stability and enzyme inhibition (e.g., cyclooxygenase) .
Anti-Inflammatory and Analgesic Activity
- Diclofenac Hydrazones (): Derivatives like Compound 6 (m.p. 198–200°C) showed significant anti-inflammatory effects (57–75% inhibition in carrageenan-induced edema) with reduced ulcerogenicity compared to diclofenac .
- Indole Derivatives (): (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide exhibited dual analgesic and anti-inflammatory activity, suppressing TNF-α by ~57% .
Antimicrobial and Antifungal Activity
- Coumarin-Based Hydrazides (): Derivatives with 4-methyl-2-oxo-2H-chromen-7-yloxy groups demonstrated moderate activity against S. aureus and E. coli (zone of inhibition: 12–15 mm) .
- Azetidinone Derivatives (): Compounds 5g and 5h showed potent antifungal activity against C. albicans (MIC: 0.0156–0.0312 mg/mL), attributed to the azetidinone ring enhancing membrane disruption .
Enzyme Inhibition
- p38 MAPK Inhibitors (): Hydrazones like (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide inhibited TNF-α production by 55.8%, comparable to SB-203580 .
Structural and Physicochemical Properties
Biological Activity
N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide, a hydrazone derivative, has garnered attention for its potential biological activities. This compound, with a molecular formula of and CAS number 71765-54-3, is characterized by its unique structural features that may contribute to its pharmacological properties.
Structural Overview
The compound features a hydrazone linkage and includes a naphthyloxy group , which is known to enhance biological interactions. The presence of the 4-methylbenzyl ether moiety may also influence its solubility and interaction with biological targets. The molecular structure allows for potential hydrogen bonding and π-π stacking interactions, which are crucial in biological systems.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-[(4-methylbenzyl)oxy]benzaldehyde and 2-(2-naphthyloxy)acetohydrazide under acidic conditions. The reaction conditions, including temperature and solvent choice, significantly affect the yield and purity of the final product.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Compounds with similar structural characteristics have shown effectiveness against various bacterial strains, suggesting a potential mechanism involving disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of caspases or by modulating cell cycle progression. The specific mechanisms remain to be fully elucidated, but structural analogs have demonstrated promising results in inhibiting tumor growth in vitro and in vivo .
Enzyme Inhibition
Studies have indicated that this compound may interact with specific enzymes, potentially leading to inhibition or modulation of various biological pathways. This interaction could be pivotal for developing targeted therapies, particularly in oncology and infectious disease.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. Further investigations into its mechanism revealed that it might trigger oxidative stress leading to cell death.
- Enzyme Interaction Studies : Research focusing on enzyme assays revealed that this compound could inhibit specific target enzymes involved in cancer metabolism, suggesting a dual role in both antimicrobial and anticancer activities .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide?
Synthesis requires multi-step condensation reactions, starting with hydrazide and aldehyde precursors. Critical parameters include:
- Reaction conditions : Reflux in methanol/chloroform mixtures (60–80°C, 5–8 hours) to ensure complete imine bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
- Purification : Recrystallization from methanol or ethanol improves purity (>95% by HPLC) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological validation involves:
- Spectroscopy : H NMR (amide protons at δ 10.2–11.5 ppm) and C NMR (carbonyl signals at δ 165–175 ppm) confirm the hydrazide backbone .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 485.18) .
- Elemental analysis : C, H, N percentages must align with theoretical values (±0.3%) .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Antimicrobial testing : Agar diffusion assays against S. aureus and E. coli to assess MIC values .
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays (IC determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do substituents on the benzylidene and naphthyloxy groups influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy on benzylidene) enhance COX-2 selectivity by 30–40% compared to electron-withdrawing groups (e.g., nitro) .
- Bulkier substituents (e.g., 2-naphthyloxy vs. phenyl) improve binding to hydrophobic enzyme pockets, reducing IC values by 2-fold .
- Methodology : Comparative molecular docking (AutoDock Vina) and free energy calculations (MM-GBSA) validate interactions with target proteins .
Q. How can contradictory data in biological assays be resolved?
Discrepancies (e.g., variable IC values across studies) are addressed by:
- Standardized protocols : Uniform cell lines (e.g., RAW 264.7 for inflammation) and reagent batches .
- Metabolic stability testing : Microsomal assays (human liver microsomes) to account for compound degradation .
- Synchrotron crystallography : Resolve binding modes in enzyme complexes (e.g., COX-2 co-crystallization) .
Q. What advanced techniques characterize its solid-state properties?
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C=N imine bond at ~120°) and intermolecular H-bonding networks critical for stability .
- Thermogravimetric analysis (TGA) : Degradation onset temperatures (>200°C) confirm thermal stability for formulation .
- Powder XRD : Assess crystallinity (>80% preferred for drug formulations) .
Methodological Challenges and Solutions
Q. How is regioselectivity achieved during functionalization of the hydrazide backbone?
- Protecting groups : Use of Boc (tert-butyloxycarbonyl) to shield reactive amines during naphthyloxy substitution .
- Catalysts : Lewis acids (e.g., ZnCl) direct electrophilic aromatic substitution to the para position of the benzylidene group .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
